

The Role of Tyrosine Kinase 2 (TYK2) in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bayer-18

Cat. No.: B578489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Dysregulation of TYK2-mediated signaling has been genetically and functionally linked to a variety of autoimmune conditions, including psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[4][5] This has positioned TYK2 as a highly attractive therapeutic target for the development of novel immunomodulatory agents.[1] This technical guide provides an in-depth overview of the role of TYK2 in autoimmune disease, focusing on its signaling pathways, genetic associations, and the mechanism of action of TYK2 inhibitors.

TYK2 Signaling Pathways in Autoimmunity

TYK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines to the nucleus, leading to the regulation of gene expression.[5] TYK2 functions by pairing with other JAK family members (JAK1, JAK2, or JAK3) to mediate the signaling of specific cytokines.[6][7] The primary TYK2-dependent signaling pathways relevant to autoimmune diseases are those activated by interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[6][8][9]

IL-23/Th17 Pathway

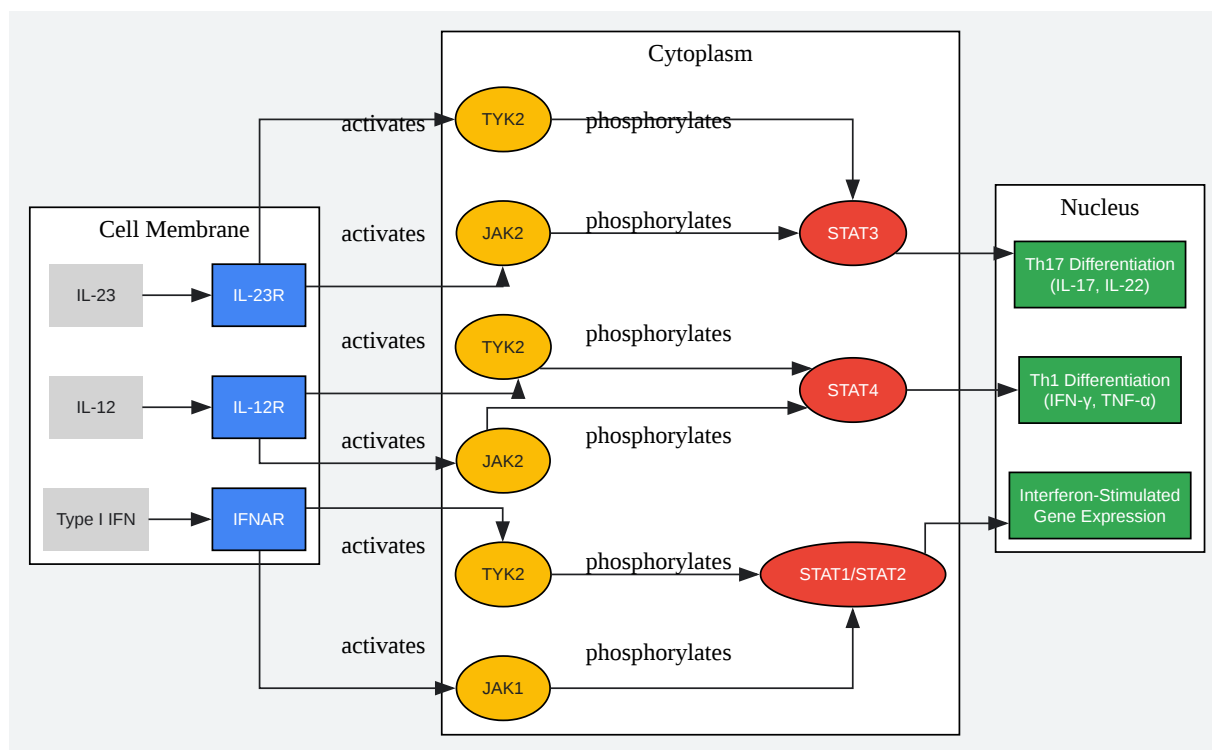
The IL-23/Th17 axis is a central driver of inflammation in many autoimmune diseases. IL-23, upon binding to its receptor, activates a heterodimer of TYK2 and JAK2.^{[10][11]} This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.^{[10][12]} Activated STAT3 translocates to the nucleus and promotes the differentiation, survival, and proliferation of T helper 17 (Th17) cells.^{[6][10]} Th17 cells are a major source of pro-inflammatory cytokines, including IL-17 and IL-22, which contribute to tissue inflammation and damage in conditions like psoriasis and psoriatic arthritis.^{[9][11]}

IL-12/Th1 Pathway

Similar to IL-23 signaling, the IL-12 pathway is mediated by a TYK2/JAK2 heterodimer.^[10] IL-12 signaling, however, primarily activates STAT4, leading to the differentiation of naive T cells into T helper 1 (Th1) cells.^{[6][10]} Th1 cells produce pro-inflammatory cytokines such as interferon-gamma (IFN- γ) and tumor necrosis factor-alpha (TNF- α), which are involved in the pathogenesis of various autoimmune disorders.^[11]

Type I Interferon (IFN- α/β) Pathway

Type I IFNs (IFN- α and IFN- β) signal through a receptor complex associated with TYK2 and JAK1.^[6] This signaling cascade leads to the phosphorylation and activation of STAT1 and STAT2.^[10] The type I IFN pathway is crucial for antiviral immunity but is also implicated in the pathology of autoimmune diseases like SLE, where its overactivation contributes to B-cell differentiation and autoantibody production.^{[6][7]}



[Click to download full resolution via product page](#)

Caption: TYK2-mediated cytokine signaling pathways in autoimmune disease.

Genetic Association of TYK2 with Autoimmune Diseases

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the TYK2 gene that are associated with a variety of autoimmune diseases.[4][13] Notably, certain loss-of-function variants of TYK2 have been shown to be protective against developing these conditions, providing strong genetic validation for TYK2 as a therapeutic target.[7] A meta-analysis of multiple studies has confirmed the association of

several TYK2 SNPs with either increased risk or protection against autoimmune diseases.[14]
[15]

TYK2 SNP	Association	Associated Autoimmune Diseases	Odds Ratio (OR) / p-value
rs34536443 (P1104A)	Protective	Multiple Sclerosis, Systemic Lupus Erythematosus, Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel Disease	OR < 1.0 for multiple diseases[7][14]
rs2304256 (V364F)	Protective	Systemic Lupus Erythematosus, Crohn's Disease, Ulcerative Colitis	OR < 1.0 for multiple diseases[14][15]
rs12720270	Protective	Systemic Lupus Erythematosus, Rheumatoid Arthritis	OR < 1.0 for multiple diseases[14][15]
rs12720356	Protective	Systemic Lupus Erythematosus, Multiple Sclerosis	OR < 1.0 for multiple diseases[14][15]
rs280519	Risk	Systemic Lupus Erythematosus	OR > 1.0[14][15]

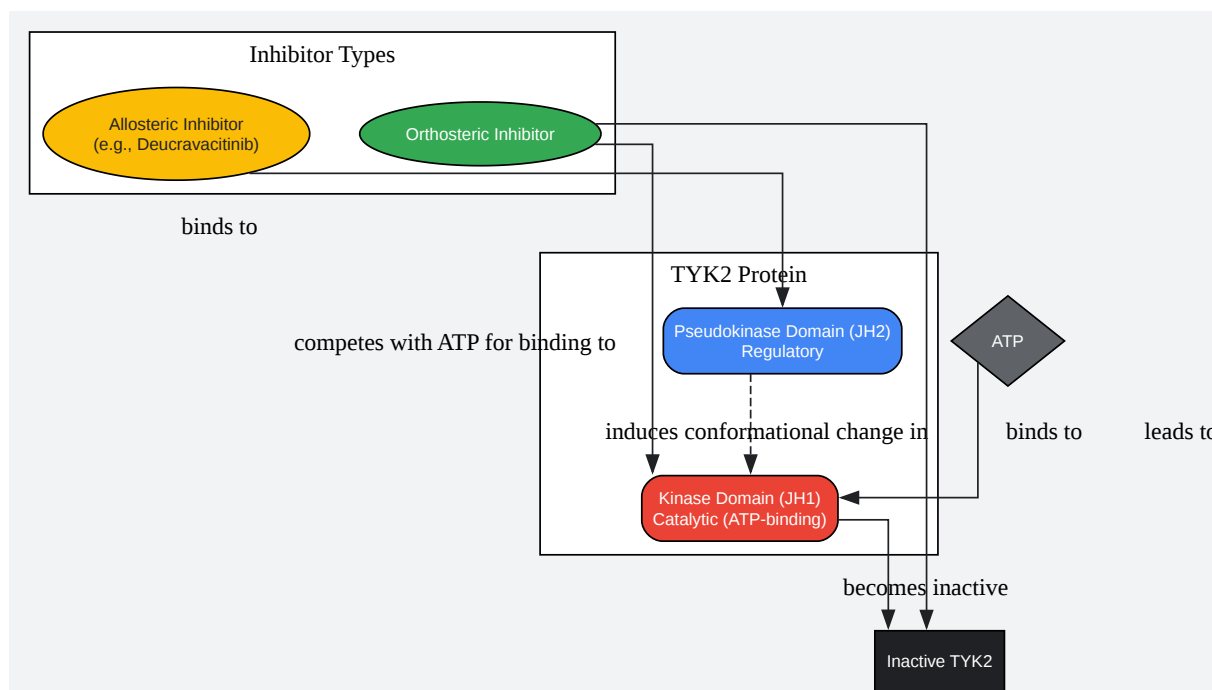
Therapeutic Inhibition of TYK2

The critical role of TYK2 in mediating pro-inflammatory cytokine signaling has led to the development of selective TYK2 inhibitors as a new class of oral therapeutics for autoimmune diseases.[16]

Mechanism of Action of TYK2 Inhibitors

TYK2 inhibitors can be broadly classified into two categories based on their mechanism of action:

- **Allosteric Inhibitors:** These inhibitors, such as deucravacitinib, bind to the regulatory pseudokinase (JH2) domain of TYK2.^{[8][17]} This binding induces a conformational change that locks the enzyme in an inactive state, preventing its catalytic activity.^[17] This allosteric inhibition provides high selectivity for TYK2 over other JAK family members, as the JH2 domain is less conserved than the active ATP-binding site in the catalytic (JH1) domain.^[17]^[18]
- **Orthosteric Inhibitors:** These inhibitors compete with ATP for binding to the highly conserved catalytic (JH1) domain of the kinase.^[16] While effective, they may have a lower degree of selectivity compared to allosteric inhibitors due to the structural similarity of the ATP-binding site across the JAK family.^[19]



[Click to download full resolution via product page](#)

Caption: Mechanisms of allosteric and orthosteric TYK2 inhibition.

Clinical Significance of TYK2 Inhibition

Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, has been approved for the treatment of moderate-to-severe plaque psoriasis.[19][20] Clinical trials have demonstrated its efficacy and a favorable safety profile compared to placebo and other oral treatments.[18] [19] The selectivity of allosteric TYK2 inhibition is thought to contribute to a reduced risk of adverse events associated with less selective JAK inhibitors.[16][17] Numerous clinical trials are ongoing to evaluate the efficacy and safety of TYK2 inhibitors in a wide range of other autoimmune diseases, including psoriatic arthritis, SLE, and inflammatory bowel disease.[5][20]

TYK2 Inhibitor	Mechanism of Action	Approved/Investigational Indications	Key Clinical Trial Findings
Deucravacitinib	Allosteric	Plaque Psoriasis (Approved), Psoriatic Arthritis, Systemic Lupus Erythematosus	Superior efficacy compared to placebo and apremilast in plaque psoriasis. [18] [19]
Brepocitinib	Orthosteric (TYK2/JAK1)	Psoriasis, Psoriatic Arthritis, Ulcerative Colitis, Alopecia Areata	Demonstrates efficacy in various autoimmune conditions. [21]
Ropsacitinib	Orthosteric	Rheumatoid Arthritis, Psoriasis	Under investigation in clinical trials.

Experimental Protocols for Studying TYK2 Function

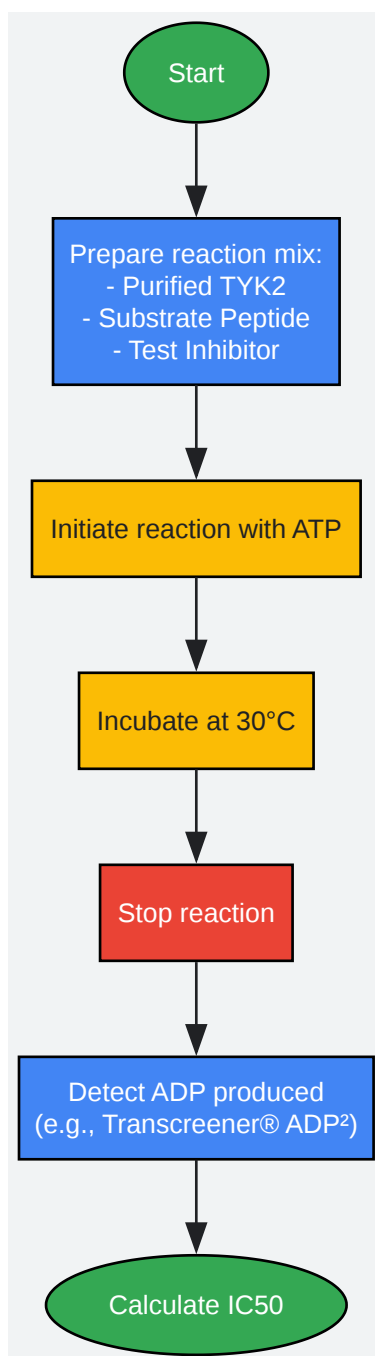
A variety of in vitro and in vivo experimental models are utilized to investigate the role of TYK2 and the effects of its inhibitors.

In Vitro Kinase Assays

Biochemical assays are employed to determine the enzymatic activity of TYK2 and the potency of inhibitors. These assays typically measure the phosphorylation of a substrate peptide by the purified TYK2 kinase domain.

- Protocol: Transcreener® ADP² Assay
 - Prepare a reaction mixture containing purified TYK2 enzyme, a suitable peptide substrate (e.g., IRS1), and ATP in a kinase assay buffer.[\[22\]](#)
 - Add the test inhibitor at varying concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

- Stop the reaction and measure the amount of ADP produced using the Transcreener® ADP² detection reagents, which involve an antibody-based fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence signal.[\[2\]](#)
[\[22\]](#)
- Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro TYK2 kinase assay.

Cell-Based Signaling Assays

Cell-based assays are used to assess the effect of TYK2 inhibition on cytokine-induced signaling pathways in a more physiologically relevant context.

- Protocol: Phospho-STAT Western Blotting
 - Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., NK-92).
 - Pre-treat the cells with a TYK2 inhibitor or vehicle control for a specified time.
 - Stimulate the cells with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN- α).
 - Lyse the cells and collect the protein extracts.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated STATs (e.g., p-STAT4 for IL-12 stimulation) and total STATs.
 - Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
 - Quantify the band intensities to determine the level of STAT phosphorylation.[\[23\]](#)[\[24\]](#)

In Vivo Animal Models of Autoimmune Disease

TYK2-deficient mice and pharmacological studies using TYK2 inhibitors in animal models of autoimmune diseases have been instrumental in elucidating the in vivo role of TYK2.

- Imiquimod-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream on the skin of mice induces a psoriasis-like phenotype characterized by skin thickening, scaling, and erythema. This model is dependent on the IL-23/Th17 axis. TYK2-deficient mice

or wild-type mice treated with a TYK2 inhibitor show a significant reduction in disease severity.[25]

- Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis. Immunization of mice with myelin antigens induces a T-cell-mediated autoimmune response against the central nervous system. TYK2-deficient mice are protected from developing EAE.[26]
- Collagen-Induced Arthritis (CIA): CIA is an animal model for rheumatoid arthritis induced by immunization with type II collagen. TYK2-deficient mice exhibit reduced susceptibility to arthritis development in this model.[10]

Conclusion

TYK2 has emerged as a central and genetically validated target in the pathophysiology of a broad range of autoimmune diseases. Its crucial role in mediating the signaling of key pro-inflammatory cytokines, including IL-23, IL-12, and type I IFNs, underscores its therapeutic potential. The development of selective TYK2 inhibitors, particularly allosteric inhibitors with a favorable safety profile, represents a significant advancement in the oral treatment of autoimmune and inflammatory conditions. Continued research into the intricate functions of TYK2 and the long-term efficacy and safety of its inhibitors will further solidify their place in the therapeutic armamentarium for these debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tyrosine kinase 2 (TYK2) in cytokine signalling and host immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. dovepress.com [dovepress.com]

- 4. Association of TYK2 polymorphisms with autoimmune diseases: A comprehensive and updated systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Archived: Sandra Pellegrini - TYK2 variants in cytokine signaling and autoimmune diseases - Research - Institut Pasteur [research.pasteur.fr]
- 14. scielo.br [scielo.br]
- 15. Association of TYK2 polymorphisms with autoimmune diseases: A comprehensive and updated systematic review with meta-analysis – ScienceOpen [scienceopen.com]
- 16. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. expertperspectives.com [expertperspectives.com]
- 20. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. researchgate.net [researchgate.net]
- 24. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- To cite this document: BenchChem. [The Role of Tyrosine Kinase 2 (TYK2) in Autoimmune Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578489#role-of-tyk2-in-autoimmune-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com